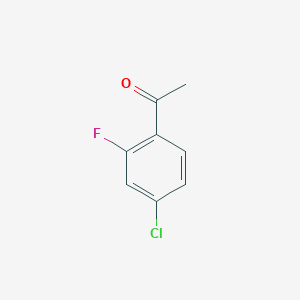

4'-Chloro-2'-fluoroacetophenone

Overview

Description

Synthesis Analysis

The synthesis of 4'-chloro-2'-fluoroacetophenone-like compounds often involves the reaction of fluorinated and chlorinated aromatic compounds. For example, one study describes the synthesis of a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide, highlighting the role of halogenated acetophenones in organic synthesis (Najiya et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray diffraction and spectroscopic methods, including FT-IR and NMR. The study by Najiya et al. detailed the crystal structure and vibrational wavenumbers calculated using HF and DFT methods, providing insights into the geometric parameters and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization.

Chemical Reactions and Properties

4'-Chloro-2'-fluoroacetophenone and related compounds participate in various chemical reactions, including electrophilic and nucleophilic fluorination, which alters their physical and chemical properties. For instance, electrophilic fluorination using Selectfluor leads to high to moderate yields depending on the substituents, showcasing the compound's reactivity towards fluorination agents (Fuglseth et al., 2008).

Physical Properties Analysis

The physical properties, including the solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in various solvents and conditions. Studies like the one conducted by Wang et al. on the fluorination effects in 4-fluoroacetophenone provide valuable data on how fluorination impacts the compound's physical characteristics and intermolecular non-covalent interactions (Wang et al., 2023).

Scientific Research Applications

Synthesis and Chemical Properties :

- Electrophilic and Nucleophilic Fluorination : Para-substituted α-fluoroacetophenones, including variants with chlorine and fluorine, have been synthesized using different routes, demonstrating the versatility of these compounds in chemical synthesis (Fuglseth et al., 2008).

Applications in Insecticides :

- Insecticidal Activities : Novel oxime ether pyrethroids synthesized from 4'-fluoroacetophenone derivatives showed significant insecticidal activity, indicating the potential of these compounds in pest management (Liu et al., 2005).

Analytical and Structural Studies :

- Solution-state Conformations : The solution-state conformations of 2-fluoro-, 2-chloro- and 2-bromo-acetophenone were analyzed, providing insights into the molecular structure and behavior of these compounds (Mirarchi & Ritchie, 1984).

- NMR Studies : The application of 19F NMR in studying the biological Baeyer–Villiger oxidation of fluorinated acetophenones, including 4'-fluoroacetophenone, has been demonstrated (Moonen et al., 2001).

Material Science and Molecular Engineering :

- Molecular Structure and Analysis : Studies have examined the molecular structure, FT-IR, and hyperpolarizability of compounds synthesized from 4'-fluoroacetophenone, contributing to material science and molecular engineering (Najiya et al., 2014).

Pharmaceutical Applications :

- Carbonic Anhydrase Inhibition : 4'-fluoroacetophenone has been used in the synthesis of benzenesulfonamides, demonstrating potential pharmaceutical applications as inhibitors of human carbonic anhydrase enzymes (Gul et al., 2016).

Corrosion Inhibition Studies :

- Triazole Derivatives as Corrosion Inhibitors : Compounds derived from 4'-chloro-acetophenone and 4'-fluoro-acetophenone have been investigated for their effectiveness in preventing corrosion of mild steel in acidic media, indicating their potential in industrial applications (Guo et al., 2014).

Safety and Hazards

Future Directions

4’-Chloro-2’-fluoroacetophenone is an extremely versatile compound, with many potential applications in a wide variety of industries . It is used as a precursor in the synthesis of drugs such as antifungals, antibiotics, and anticoagulants . It can also be used as an intermediate in the production of certain analgesics and antipyretics . In the dye industry, 4’-Chloro-2’-fluoroacetophenone is used as an intermediate to produce organic dyes for use in textiles, plastics, and paper .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Mode of Action

4’-Chloro-2’-fluoroacetophenone interacts with its targets through chemical reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This reaction is a crucial step in the synthesis of certain pharmaceuticals .

Biochemical Pathways

It’s used in the synthesis of s-(phenacyl)glutathiones , which play a role in the detoxification of xenobiotics in the body. Therefore, it can be inferred that this compound may indirectly influence the glutathione-related detoxification pathways.

Result of Action

Given its use in the synthesis of pharmaceuticals , it’s likely that its effects are largely dependent on the specific drugs it’s used to produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chloro-2’-fluoroacetophenone. For instance, the compound is combustible and can react with strong oxidizing agents, strong acids, strong bases, alcohols, amines, and strong reducing agents . Therefore, it should be stored in a cool, well-ventilated place away from these substances .

properties

IUPAC Name |

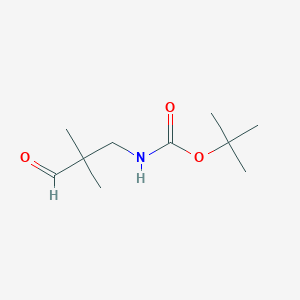

1-(4-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMDNONQJGUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567213 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Chloro-2'-fluoroacetophenone | |

CAS RN |

175711-83-8 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175711-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)

![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)

![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)

![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)